Cas no 2228848-87-9 (tert-butyl 3-3-(piperidin-4-yl)butylpiperidine-1-carboxylate)

Tert-butyl 3-[3-(piperidin-4-yl)butyl]piperidine-1-carboxylate is a protected amine derivative featuring a piperidine scaffold with a tert-butyloxycarbonyl (Boc) group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where its Boc-protected amine functionality allows for selective deprotection under mild acidic conditions. The presence of both piperidine and butyl linker groups enhances its utility in constructing complex molecular architectures, such as bioactive compounds or catalysts. Its stability under basic conditions and compatibility with a range of reactions make it a valuable building block for medicinal chemistry and drug development. The product is typically handled under inert conditions to preserve its integrity.
tert-butyl 3-3-(piperidin-4-yl)butylpiperidine-1-carboxylate structure
2228848-87-9 structure
Product Name:tert-butyl 3-3-(piperidin-4-yl)butylpiperidine-1-carboxylate
CAS No:2228848-87-9
MF:C19H36N2O2
MW:324.50134563446
CID:6141794
PubChem ID:165703750
Update Time:2025-10-22

tert-butyl 3-3-(piperidin-4-yl)butylpiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-3-(piperidin-4-yl)butylpiperidine-1-carboxylate
    • 2228848-87-9
    • EN300-1895285
    • tert-butyl 3-[3-(piperidin-4-yl)butyl]piperidine-1-carboxylate
    • Inchi: 1S/C19H36N2O2/c1-15(17-9-11-20-12-10-17)7-8-16-6-5-13-21(14-16)18(22)23-19(2,3)4/h15-17,20H,5-14H2,1-4H3
    • InChI Key: RMFWYVVIDBMBHU-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCCC(C1)CCC(C)C1CCNCC1)=O

Computed Properties

  • Exact Mass: 324.277678395g/mol
  • Monoisotopic Mass: 324.277678395g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 372
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 41.6Ų

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tert-butyl 3-3-(piperidin-4-yl)butylpiperidine-1-carboxylate Related Literature

Additional information on tert-butyl 3-3-(piperidin-4-yl)butylpiperidine-1-carboxylate

Comprehensive Professional Introduction of tert-butyl 3-3-(piperidin-4-yl)butylpiperidine-1-carboxylate (CAS No. 2228848-87-9)

tert-butyl 3-3-(piperidin-4-yl)butylpiperidine-1-carboxylate (CAS No. 2228848-87-9) is a highly specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This piperidine derivative is characterized by its unique molecular structure, which includes a tert-butyl carboxylate group and a piperidin-4-yl moiety. These structural features make it a valuable intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and metabolic disorders.

The compound's CAS number 2228848-87-9 serves as a critical identifier in chemical databases, ensuring precise tracking and regulatory compliance. Researchers and manufacturers often search for "tert-butyl 3-3-(piperidin-4-yl)butylpiperidine-1-carboxylate synthesis" or "CAS 2228848-87-9 applications" to explore its potential uses. Recent trends indicate growing interest in piperidine-based compounds due to their versatility in drug discovery, especially in the development of central nervous system (CNS) therapeutics and enzyme inhibitors.

One of the most frequently asked questions about this compound revolves around its "mechanism of action" and "biological activity." While tert-butyl 3-3-(piperidin-4-yl)butylpiperidine-1-carboxylate is primarily used as a building block in organic synthesis, its piperidine core is known to interact with various biological targets. This has led to investigations into its potential role in modulating neurotransmitter receptors and ion channels, topics that are currently trending in academic and industrial research.

From a synthetic chemistry perspective, the compound's tert-butyl protecting group offers stability during multi-step reactions, a feature highly valued in "peptide coupling" and "heterocyclic chemistry." Laboratories often optimize protocols for "tert-butyl 3-3-(piperidin-4-yl)butylpiperidine-1-carboxylate purification" to achieve high yields and purity, as these factors are critical for downstream applications. The compound's solubility in common organic solvents like dichloromethane and tetrahydrofuran further enhances its utility in synthetic workflows.

In the context of green chemistry, researchers are exploring eco-friendly alternatives for synthesizing piperidine derivatives, including CAS 2228848-87-9. Queries such as "sustainable synthesis of tert-butyl 3-3-(piperidin-4-yl)butylpiperidine-1-carboxylate" reflect this shift toward environmentally conscious practices. Additionally, advancements in computational chemistry have enabled predictive modeling of the compound's molecular properties, reducing the need for extensive trial-and-error experimentation.

The pharmaceutical industry's focus on precision medicine has also elevated the importance of tert-butyl 3-3-(piperidin-4-yl)butylpiperidine-1-carboxylate. Its structural flexibility allows for modifications that can enhance drug bioavailability and target specificity. Recent publications highlight its potential as a precursor for small-molecule inhibitors in oncology and immunology, aligning with the growing demand for "next-generation therapeutics."

Quality control is another critical aspect, with analytical techniques like HPLC and NMR spectroscopy being essential for verifying the compound's identity and purity. Searches for "CAS 2228848-87-9 analytical methods" underscore the need for robust characterization protocols. Furthermore, the compound's stability under various storage conditions is a common topic of discussion, particularly for industrial-scale applications.

In summary, tert-butyl 3-3-(piperidin-4-yl)butylpiperidine-1-carboxylate (CAS No. 2228848-87-9) represents a versatile and valuable tool in modern chemical and pharmaceutical research. Its applications span from drug discovery to material science, driven by its unique structural attributes and compatibility with diverse synthetic methodologies. As research continues to evolve, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in healthcare and biotechnology.

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